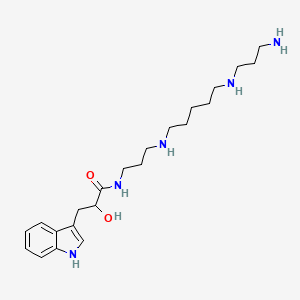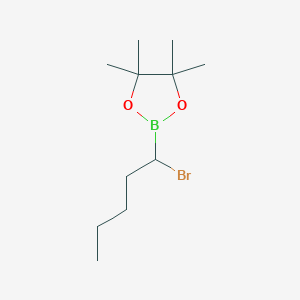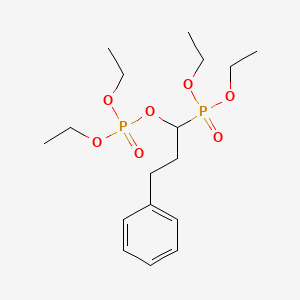
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphoric acid ester group attached to a phenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenylpropyl halide under basic conditions. The reaction proceeds through the formation of a phosphonate intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The phosphoric acid ester group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, 1-(diethoxyphosphinyl)-1,1,3,3-tetrafluoro-2-propen-2-yldiethyl ester .
- Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester .
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester is unique due to its specific phenylpropyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phosphoric acid esters and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
168129-25-7 |
|---|---|
Formule moléculaire |
C17H30O7P2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(1-diethoxyphosphoryl-3-phenylpropyl) diethyl phosphate |
InChI |
InChI=1S/C17H30O7P2/c1-5-20-25(18,21-6-2)17(15-14-16-12-10-9-11-13-16)24-26(19,22-7-3)23-8-4/h9-13,17H,5-8,14-15H2,1-4H3 |
Clé InChI |
QWULJQFVYCZTFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCC1=CC=CC=C1)OP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


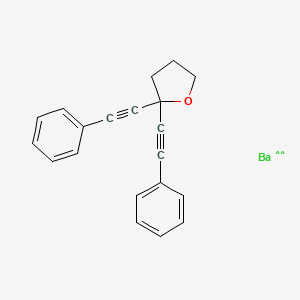
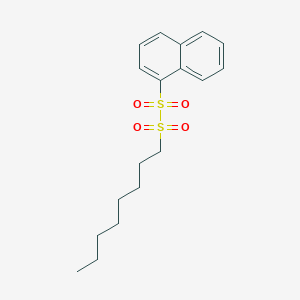


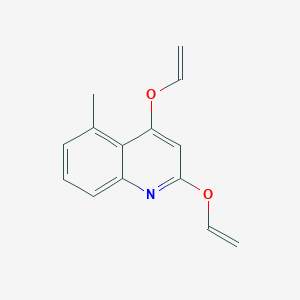

![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)




